Hdac-IN-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-57 is an orally active pan-inhibitor of histone deacetylase (HDAC), which inhibits HDAC1, HDAC2, HDAC6, and HDAC8 with IC50 values of 2.07 nM, 4.71 nM, 2.4 nM, and 107 nM, respectively . It also inhibits lysine-specific demethylase 1 (LSD1) with an IC50 value of 1.34 μM . This compound has demonstrated significant anti-tumor activity and can induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-57 involves multiple steps, including the preparation of 2-arylisonicotinamide derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications . Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-57 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Hdac-IN-57 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and lysine-specific demethylase 1.
Biology: Employed in research to understand the role of HDACs and LSD1 in cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Mechanism of Action
Hdac-IN-57 exerts its effects by inhibiting the activity of histone deacetylases and lysine-specific demethylase 1. This inhibition leads to the accumulation of acetylated histones and demethylated lysines, resulting in changes in chromatin structure and gene expression . The compound induces apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other HDAC inhibitors such as:
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Uniqueness
Hdac-IN-57 is unique due to its dual inhibitory activity against both HDACs and LSD1, making it a valuable tool for studying the interplay between these two epigenetic regulators . Its high potency and ability to induce apoptosis in various cancer cell lines further distinguish it from other HDAC inhibitors .
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-8-6-15(7-9-18)19-12-17(10-11-22-19)20(25)23-13-14-2-4-16(5-3-14)21(26)24-27/h2-12,27H,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BOPYJZYHIIFOOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.